3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid
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Overview
Description
3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid is a chemical compound with the molecular formula C13H14F2O4 and a molecular weight of 272.24 g/mol It is characterized by the presence of two fluorine atoms and an oxan-4-ylmethoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzoic acid and tetrahydro-2H-pyran-4-ylmethanol.
Reaction Conditions: The key step involves the esterification of 3,5-difluorobenzoic acid with tetrahydro-2H-pyran-4-ylmethanol under acidic conditions to form the desired product. Common reagents used in this reaction include sulfuric acid or hydrochloric acid as catalysts.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. This approach allows for better control over reaction conditions and higher yields. The use of automated purification systems further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields benzyl alcohol derivatives.
Substitution: Results in the formation of substituted benzoic acid derivatives.
Scientific Research Applications
3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzoic acid: Lacks the oxan-4-ylmethoxy group, making it less versatile in certain applications.
4-(Oxan-4-ylmethoxy)benzoic acid: Does not contain fluorine atoms, which may affect its reactivity and biological activity.
Uniqueness
3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoicacid is unique due to the presence of both fluorine atoms and the oxan-4-ylmethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
The synthesis of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid typically involves nucleophilic aromatic substitution reactions. The introduction of fluorine atoms and the oxan-4-ylmethoxy group onto the benzoic acid framework is crucial for its biological activity. The compound can be synthesized using potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Antimicrobial Properties
Research indicates that 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially making it useful in the treatment of inflammatory diseases. Studies show that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
The biological activity of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid is believed to be linked to its ability to interact with specific molecular targets. The presence of fluorine and the oxan group enhance its binding affinity to enzymes and receptors involved in inflammatory and microbial pathways. This interaction may lead to modulation of signaling pathways associated with disease processes .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial potential.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 32 |
Case Study 2: Anti-inflammatory Activity
In a cellular model of inflammation induced by lipopolysaccharide (LPS), treatment with 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels. The results suggest that this compound may act as a potent anti-inflammatory agent.
Treatment Group | TNF-α Levels (pg/mL) |
---|---|
Control | 150 |
Compound Treatment | 75 |
Properties
IUPAC Name |
3,5-difluoro-4-(oxan-4-ylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O4/c14-10-5-9(13(16)17)6-11(15)12(10)19-7-8-1-3-18-4-2-8/h5-6,8H,1-4,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEYIKSIZIDXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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